

The Benzofuran Scaffold: A Cornerstone in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: *Benzofuran-6-carboxylic acid*

Cat. No.: *B1341818*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, stands as a privileged scaffold in the landscape of medicinal chemistry.^{[1][2]} Its prevalence in a wide array of biologically active natural products and synthetic molecules has made it a focal point for the discovery and development of novel therapeutic agents.^{[3][4][5]} Benzofuran derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.^{[6][7][8][9]} This technical guide provides a comprehensive review of the current state of benzofuran research, with a focus on quantitative biological data, detailed experimental methodologies, and the elucidation of key signaling pathways.

Anticancer Activity of Benzofuran Derivatives

Numerous novel benzofuran derivatives have exhibited significant cytotoxic effects against a variety of cancer cell lines.^{[10][11]} Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.^{[4][8]}

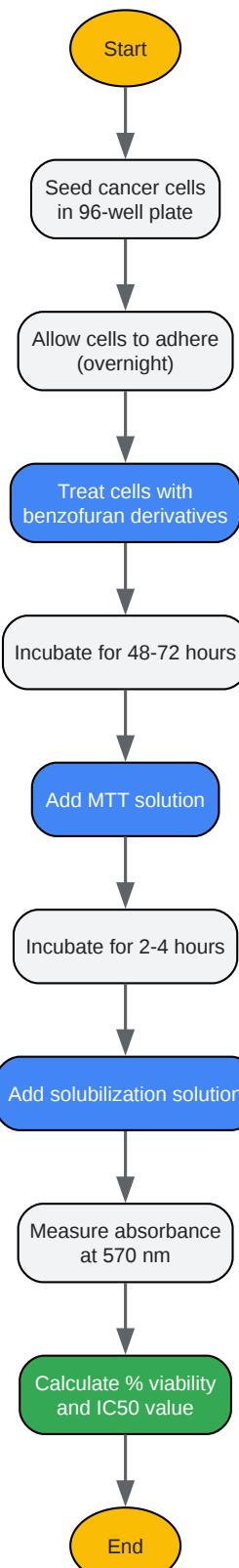
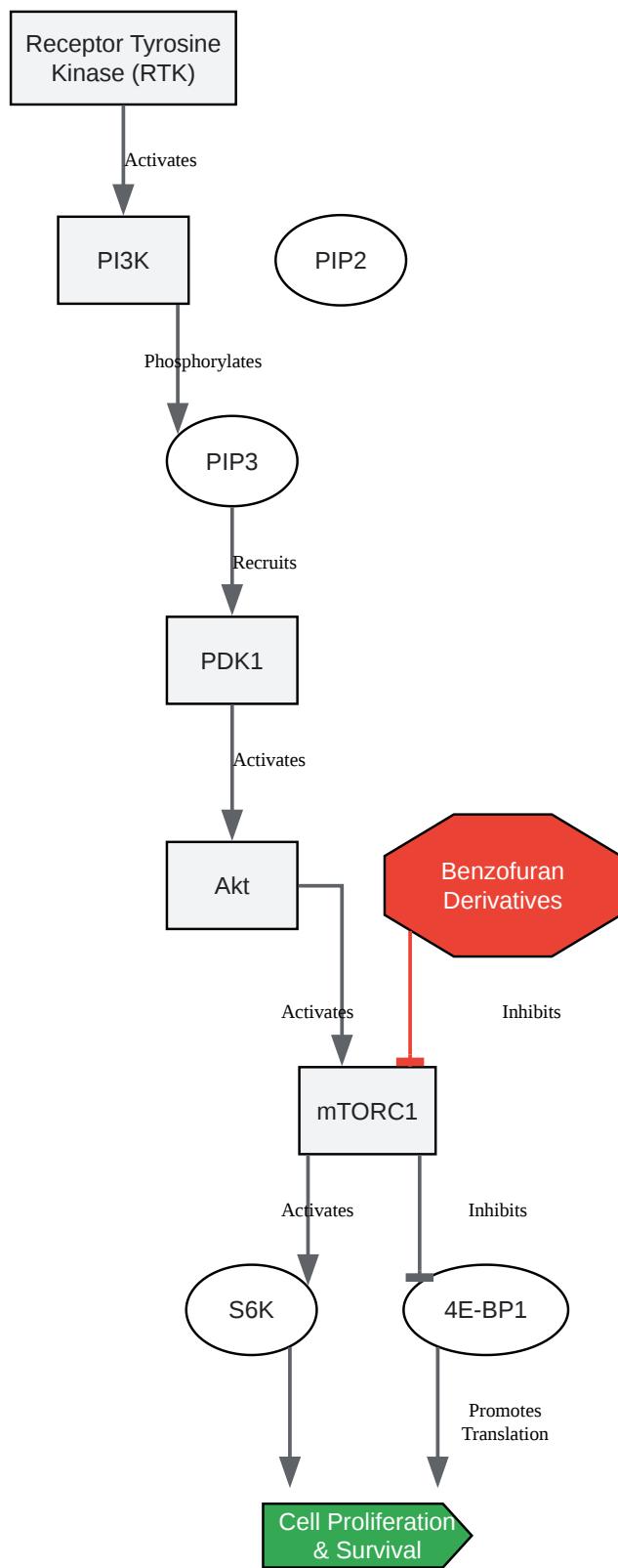
Quantitative Anticancer Data

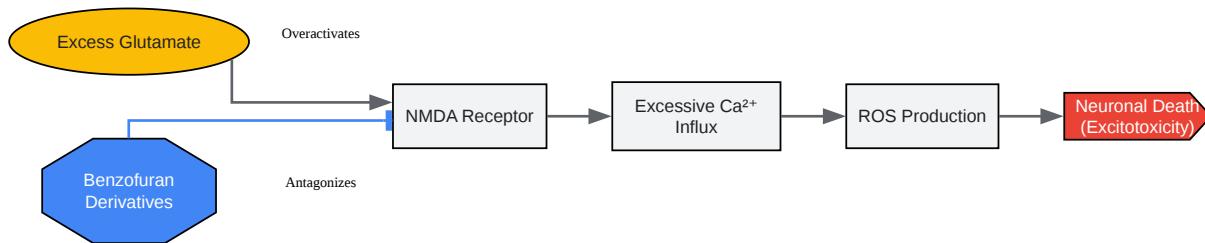
The following tables summarize the *in vitro* cytotoxic activity of selected benzofuran derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.

Compound	Cancer Cell Line	IC50 (μM)	Reference
Benzofuran Derivative 26	MCF-7 (Breast)	0.057	[4]
Benzofuran Derivative 36	MCF-7 (Breast)	0.051	[4]
Benzofuran-isatin conjugate 23a	SW-620 (Colon)	8.7	[10]
Benzofuran-isatin conjugate 23a	HT-29 (Colon)	9.4	[10]
Benzofuran-isatin conjugate 23d	SW-620 (Colon)	6.5	[10]
Benzofuran-isatin conjugate 23d	HT-29 (Colon)	9.8	[10]
3-Amidobenzofuran 28g	MDA-MB-231 (Breast)	3.01	[10]
3-Amidobenzofuran 28g	HCT-116 (Colon)	5.20	[10]
3-Amidobenzofuran 28g	HT-29 (Colon)	9.13	[10]
Benzofuran Derivative 12	SiHa (Cervical)	1.10	[10]
Benzofuran Derivative 12	HeLa (Cervical)	1.06	[10]

Key Signaling Pathways in Benzofuran-Mediated Anticancer Activity

A significant number of anticancer benzofuran derivatives exert their effects by targeting the PI3K/Akt/mTOR signaling pathway.[\[4\]](#)[\[8\]](#) This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[\[4\]](#)





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